N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide
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Overview
Description
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide is a chemical compound with the following structure:
C6H10N2
It contains a pyrazole ring substituted with three methyl groups and an acrylamide moiety
Preparation Methods
Synthetic Routes: The synthesis of N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide involves the reaction of 1,3,5-trimethylpyrazole with acryloyl chloride or acrylonitrile. The reaction can occur under mild conditions, and the product can be isolated through purification steps.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the acrylamide group.
Substitution: Substitution reactions can occur at the pyrazole ring.
Polymerization: The acrylamide moiety allows for polymerization.
Acryloyl chloride or acrylonitrile: Used for the initial synthesis.
Solvents: Commonly organic solvents like dichloromethane or ethanol.
Catalysts: Lewis acids or bases may be employed.
Major Products: The major product of the synthesis is this compound itself. Its reactivity allows for further derivatization.
Scientific Research Applications
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide finds applications in:
Chemistry: As a building block for designing functional materials.
Biology: In studies related to enzyme inhibition or protein modification.
Medicine: Potential use in drug development.
Industry: For creating specialized polymers or coatings.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects.
Comparison with Similar Compounds
N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl]acrylamide shares similarities with other pyrazole-containing compounds, such as N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl cyclopropanamine and 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid . its unique structure sets it apart.
Remember that further research and experimentation are essential to fully explore the compound’s potential
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-6-10(15)12-7(2)11-8(3)13-14(5)9(11)4/h6-7H,1H2,2-5H3,(H,12,15) |
InChI Key |
QDQDJWKMJUYAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC(=O)C=C |
Origin of Product |
United States |
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